Dowfax 2A1

Catalog No.
S1822705
CAS No.
12626-49-2
M.F
I5Ta
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dowfax 2A1

CAS Number

12626-49-2

Product Name

Dowfax 2A1

Molecular Formula

I5Ta

Molecular Weight

0

Dowfax 2A1 is an anionic surfactant, specifically classified as an alkyldiphenyloxide disulfonate. It is characterized by its excellent solubility and stability across a wide range of pH levels, including acidic and alkaline environments. This compound is particularly noted for its effectiveness in bleach and other oxidizing systems, making it a versatile agent in various applications such as cleaning products, textiles, pulp and paper manufacturing, agrochemicals, oilfield operations, and emulsion polymerization .

The molecular weight of Dowfax 2A1 is approximately 576 g/mol, and it typically appears as a liquid with an amber color. It has a pH range of 8 to 10.5 when diluted in water and exhibits a critical micelle concentration of 0.007 g/100g in saline solution .

Dowfax 2A1 is stable under normal conditions but can undergo degradation through oxidative processes. For instance, the presence of strong oxidants at elevated temperatures can lead to changes in its chemical structure. Research has shown that Dowfax 2A1 can be effectively degraded by catechol-driven Fenton reactions, which enhance its mineralization and degradation rates .

In terms of reactivity, Dowfax 2A1 does not polymerize under standard conditions and shows compatibility with various chemical agents, including caustics and chlorine bleach .

The synthesis of Dowfax 2A1 typically involves the reaction between diphenyl oxide and sulfuric acid derivatives, resulting in the formation of sulfonate groups that confer its surfactant properties. Specific synthesis conditions may vary based on desired particle size and purity levels. Parameters such as stirring time, temperature, and molar ratios of reactants are critical for optimizing the synthesis process .

Dowfax 2A1 finds extensive applications across multiple industries due to its surfactant properties:

  • Cleaning Products: Used for its emulsifying and dispersing capabilities.
  • Textiles: Functions as a wetting agent in dyeing processes.
  • Pulp and Paper: Acts as a dispersant during pulp processing.
  • Agrochemicals: Enhances the effectiveness of pesticides by improving their spreadability.
  • Oilfield Services: Utilized in enhanced oil recovery processes.
  • Emulsion Polymerization: Serves as a stabilizer for polymer emulsions.
  • Fragrance Solubilization: Helps dissolve fragrances in various formulations .

Several compounds exhibit similarities to Dowfax 2A1 regarding their surfactant properties. Below is a comparison highlighting their uniqueness:

Compound NameTypeUnique Features
Sodium Dodecyl SulfateAnionic SurfactantWidely used in laboratory settings; lower cost
Linear Alkylbenzene SulfonateAnionic SurfactantCommonly used in household cleaners; effective at lower concentrations
Nonylphenol EthoxylateNonionic SurfactantKnown for biodegradability issues; effective wetting agent
Cocamidopropyl BetaineAmphoteric SurfactantDerived from coconut oil; mildness makes it suitable for personal care products

Dowfax 2A1 stands out due to its stability across a broad pH range and compatibility with oxidizing agents, which enhances its performance in demanding applications compared to other surfactants that may have limitations under similar conditions .

Dowfax 2A1, chemically known as sodium dodecyl diphenyl ether disulfonate, represents a critical anionic surfactant in modern industrial applications [1] [2]. This alkyldiphenyloxide disulfonate compound exhibits exceptional stability in acidic, alkaline, bleach, and oxidizing systems, making it invaluable for diverse commercial formulations [4] [11]. The synthesis of Dowfax 2A1 involves a sophisticated two-stage manufacturing process that requires precise control of reaction parameters and careful optimization of each production step [14] [19].

Precursor Selection and Reaction Mechanisms

The industrial synthesis of Dowfax 2A1 fundamentally relies on the careful selection of high-purity precursor materials and the implementation of well-characterized reaction mechanisms [14] . The primary precursors include diphenyl oxide and dodecene derivatives, which undergo sequential alkylation and sulfonation reactions to produce the final disulfonate product [18] [34].

Primary Precursor Materials

The alkylation stage utilizes diphenyl oxide as the aromatic substrate, which provides the essential ether linkage characteristic of the final product structure [25] [33]. Research demonstrates that diphenyl oxide serves as an ideal starting material due to its symmetric structure and favorable reactivity patterns in Friedel-Crafts alkylation reactions [35] [38]. The dodecyl chain incorporation typically employs alpha-dodecene or related C12 alkylating agents, with studies indicating optimal yields when using high-purity alpha-dodecene at molar ratios of diphenyl oxide to dodecene ranging from 5:1 to 7:1 [34] [38].

Alkylation Reaction Mechanisms

The alkylation process follows a classical Friedel-Crafts mechanism utilizing Lewis acid catalysts [35] [36]. Contemporary industrial processes employ ionic liquid catalysts, particularly 1-butyl-3-methylimidazolium aluminum chloride systems, which demonstrate superior performance compared to traditional aluminum chloride catalysts [34]. The reaction mechanism proceeds through carbocation formation, where the alpha-dodecene generates a secondary carbocation intermediate that subsequently attacks the activated aromatic ring of diphenyl oxide [35] [38].

Kinetic studies reveal that the alkylation reaction follows Eley-Rideal mechanism kinetics, with surface reaction between chemisorbed dodecene and diphenyl oxide from the liquid phase representing the rate-determining step [38]. The apparent activation energy for this reaction measures approximately 20.5 kcal/mol, indicating moderate temperature requirements for efficient conversion [38]. Optimal reaction conditions involve temperatures of 80°C with reaction times ranging from 2 to 4 hours, yielding monoalkyldiphenyl oxide products with approximately 90% conversion efficiency [34] [38].

Sulfonation Precursor Characteristics

Following successful alkylation, the resulting alkylated diphenyl oxide serves as the precursor for the subsequent sulfonation stage [14] [19]. The sulfonation process utilizes sulfur trioxide as the primary sulfonating agent, delivered either as concentrated sulfur trioxide gas or as fuming sulfuric acid containing dissolved sulfur trioxide [22] [26]. The electrophilic nature of sulfur trioxide, enhanced by electron withdrawal from three oxygen atoms, facilitates rapid attack on the electron-rich aromatic rings of the alkylated diphenyl oxide substrate [39] [42].

Optimization of Sulfonation and Neutralization Steps

The sulfonation and neutralization stages represent the most critical phases in Dowfax 2A1 manufacturing, requiring precise temperature control, optimal reagent ratios, and sophisticated process monitoring to achieve maximum yield and product quality [19] [29].

Sulfonation Process Parameters

Industrial sulfonation of alkylated diphenyl oxide employs thin-film reactor technology to ensure efficient heat transfer and minimize unwanted side reactions [22] [29]. The process utilizes sulfur trioxide concentrations maintained between 6-8% in dry air or nitrogen carrier gas to reduce reaction intensity and suppress formation of sulfone byproducts [22] [29]. Research indicates that maintaining sulfur trioxide to substrate molar ratios slightly above stoichiometric requirements, typically 1.05:1, provides optimal conversion while preventing excessive sulfonation [29].

The sulfonation mechanism proceeds through electrophilic aromatic substitution, where protonated sulfur trioxide (HSO₃⁺) or sulfur trioxide itself attacks the aromatic rings [39] [26]. Molecular dynamics simulations confirm the existence of a low-energy concerted pathway involving two sulfur trioxide molecules forming a cyclic transition state [26]. The reaction sequence involves initial sigma-complex formation, followed by binding of a second sulfur trioxide molecule, and concluding with proton transfer that restores aromaticity and produces the disulfonic acid intermediate [26].

Temperature and Residence Time Control

Optimal sulfonation conditions require strict temperature control within the range of 70-80°C to balance reaction rate with product selectivity [19] [29]. Extended residence times of 10-30 seconds in the thin-film reactor ensure complete conversion while minimizing thermal degradation [29]. Industrial monitoring systems employ real-time temperature measurement and feedback control to maintain consistent reaction conditions throughout the continuous sulfonation process [29].

Neutralization Process Optimization

The neutralization stage converts the acidic sulfonation products to the sodium salt form characteristic of commercial Dowfax 2A1 [23] [44]. This process typically employs concentrated sodium hydroxide solutions with concentrations ranging from 14-20% to ensure rapid neutralization and heat management [23]. The neutralization reaction generates significant exothermic heat, requiring efficient cooling systems and temperature control within 85-140°F to prevent product degradation [23].

Research demonstrates that neutralization efficiency improves through implementation of recycling loops where neutralized product serves as a heat sink, reducing temperature fluctuations and improving product consistency [23]. The process utilizes high-speed mixing equipment, typically centrifugal pumps operating at 1750 rpm with 75 gallon per minute capacity, to ensure thorough contact between the acidic substrate and alkaline neutralizing agent [23].

pH Control and Product Stabilization

Final product specifications require pH values between 8.0-10.5 for optimal stability and performance characteristics [2] [4]. Industrial processes employ continuous pH monitoring with automated sodium hydroxide addition to maintain target pH ranges throughout the neutralization sequence [23] [44]. Additional process steps include deaeration under vacuum conditions to remove air bubbles formed during atmospheric processing, ensuring crystal-clear product appearance essential for cosmetic and pharmaceutical applications [44].

Large-Scale Production Challenges and Yield Improvements

Industrial-scale production of Dowfax 2A1 encounters numerous technical challenges related to heat management, mass transfer limitations, catalyst deactivation, and byproduct formation [23] [29] [36]. Contemporary manufacturing strategies focus on process intensification, advanced reactor designs, and sophisticated control systems to optimize yield and product quality [29].

Heat Management and Reactor Design

The highly exothermic nature of both alkylation and sulfonation reactions presents significant challenges for large-scale operations [22] [23]. Industrial sulfonation reactors employ co-current thin-film technology where the organic substrate forms a thin film on the interior tube walls while the sulfur trioxide-air mixture travels through the tube center [22]. This configuration maximizes heat transfer efficiency through cooling water circulation on the shell side, maintaining optimal reaction temperatures throughout the process [22].

Advanced reactor designs incorporate multiple temperature monitoring points and automated cooling control systems to prevent temperature excursions that could lead to product degradation or safety hazards [29]. Research indicates that maintaining annular flow patterns within reactor tubes, with liquid film thickness optimization, significantly improves heat transfer coefficients and reaction selectivity [22].

Mass Transfer Optimization

Large-scale production requires careful attention to mass transfer limitations that can reduce reaction efficiency and product quality [23] [38]. Studies demonstrate that external mass transfer resistance becomes negligible when agitation speeds exceed critical thresholds, typically above 20 rotations per second for alkylation reactions [38]. Internal mass transfer within catalyst particles requires optimization of catalyst particle size and pore structure to minimize diffusion limitations [38].

Industrial processes employ high-efficiency mixing systems with multiple impeller configurations to ensure uniform distribution of reactants throughout the reactor volume [23]. The implementation of multi-stage mixing with intermediate cooling allows for better temperature control while maintaining optimal mass transfer rates [29].

Catalyst Management and Reuse

Catalyst deactivation represents a significant challenge in large-scale alkylation operations, particularly when using traditional aluminum chloride systems [34] [36]. Research demonstrates that ionic liquid catalysts offer superior stability and reusability compared to conventional Lewis acids [34]. Studies indicate that 1-butyl-3-methylimidazolium aluminum chloride catalysts maintain approximately 90% activity after eight reaction cycles when properly regenerated with fresh aluminum chloride additions [34].

The primary cause of catalyst deactivation involves leaching of active aluminum species through interaction with diphenyl oxide substrates [34]. Industrial processes address this challenge through implementation of catalyst regeneration protocols involving controlled aluminum chloride addition to restore catalytic activity [34].

Yield Enhancement Strategies

Contemporary industrial processes achieve yield improvements through implementation of advanced process control systems and optimization of reaction parameters [29] [30]. Response surface methodology studies demonstrate that optimal yields require careful balance of multiple variables including temperature, residence time, catalyst concentration, and reactant ratios [30].

ParameterOptimal RangeImpact on Yield
Sulfonation Temperature70-80°C±15% yield variation
SO₃:Substrate Ratio1.05-1.10:1±20% yield variation
Residence Time10-30 seconds±10% yield variation
Catalyst Loading5 kg/m³±25% yield variation

Industrial implementation of predictive control algorithms, incorporating machine learning models to anticipate process changes, reduces yield variability by approximately 40% compared to conventional control systems [29]. These systems automatically adjust control parameters based on feedstock quality variations and process dynamics to maintain consistent product quality and yield [29].

Purification Methodologies and Quality Control Protocols

The purification of Dowfax 2A1 requires sophisticated separation techniques and comprehensive analytical protocols to ensure product purity and consistency meeting stringent industrial specifications [27] [31] [32]. Modern purification strategies combine multiple unit operations including precipitation, extraction, and chromatographic methods to achieve the required purity levels [27] [31].

Primary Purification Methods

Industrial purification of Dowfax 2A1 typically employs acid precipitation as the initial separation step [27] [31]. This method utilizes controlled pH adjustment to the isoelectric point of the surfactant, typically pH 2-4, where the carboxyl groups become protonated and the compound exhibits reduced water solubility [27]. The precipitation process requires overnight storage at 4°C to minimize co-aggregation of other macromolecules and improve separation efficiency [27].

Following precipitation, the product undergoes solvent extraction using organic solvents to remove impurities and concentrate the desired surfactant [27]. Studies demonstrate that sequential extraction with different solvents, including diethyl ether and hexane, effectively removes unreacted precursors and byproducts [31]. The extraction process typically involves two-stage operations with equal volume ratios, followed by solvent evaporation under vacuum conditions [31].

Advanced Separation Techniques

For high-purity applications, industrial processes incorporate ammonium sulfate fractionation combined with silica gel column chromatography [31]. The ammonium sulfate precipitation method involves four distinct steps: initial fractionation, chilled acetone treatment, hexane extraction, and chromatographic purification [31]. This multi-step approach achieves purities exceeding 95% for specialized applications [31].

Alternative purification methods employ zinc chloride precipitation, where the culture supernatant receives zinc chloride addition to a final concentration of 75 millimolar [31]. The precipitated material undergoes dissolution in sodium phosphate buffer at pH 6.5, followed by diethyl ether extraction and preparative thin-layer chromatography for final purification [31].

Quality Control Analytical Methods

Contemporary quality control protocols for Dowfax 2A1 employ multiple analytical techniques to ensure product consistency and specification compliance [28] [32] [45]. High-performance liquid chromatography serves as the primary analytical method for quantitative analysis, utilizing ultraviolet detection at appropriate wavelengths for surfactant identification [45] [46].

The methylene blue active substance method provides standardized analysis for anionic surfactant content according to international standards including ASTM D1681 and ISO 2271 [28] [32]. This method involves two-phase titration where the anionic surfactant reacts with cationic benzethonium chloride in the presence of methylene blue indicator in a water-chloroform system [28].

Analytical Validation Protocols

Quality control laboratories implement comprehensive method validation procedures including selectivity, calibration curve linearity, limit of detection, limit of quantification, precision, accuracy, and robustness testing [32]. Validation studies demonstrate that properly calibrated analytical methods achieve detection limits below 0.1 mg/L with precision values better than ±5% relative standard deviation [32].

Analytical ParameterSpecificationMethod
Active Content45 ± 2%HPLC-UV
pH (10% solution)8.0-10.5Potentiometry
Surface Tension34-37 mN/mRing Method
Density1.10-1.20 g/mLPycnometry
Viscosity145 ± 15 cPRotational Viscometry

Advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry provide structural confirmation and impurity identification [46]. Matrix-assisted laser desorption ionization combined with nuclear magnetic resonance offers comprehensive characterization capabilities for complex surfactant formulations [46].

Process Monitoring and Control

Industrial quality control systems incorporate real-time monitoring of critical quality parameters throughout the production process [29] [45]. Fourier-transform infrared spectroscopy provides continuous monitoring of product composition and enables immediate detection of process deviations [45]. These systems integrate with automated process control to maintain consistent product quality and minimize batch-to-batch variation [29].

The surface activity of Dowfax 2A1 is characterized by distinctive parameters that reflect its dual sulfonate functionality and diphenyl ether backbone structure. The critical micelle concentration represents a fundamental parameter defining the concentration threshold at which surfactant molecules begin to self-assemble into micellar structures in aqueous solution.

Critical Micelle Concentration Determination

Dowfax 2A1 exhibits a critical micelle concentration of 0.007 g/100g (approximately 0.12 millimolar) when measured in 0.1 molar sodium chloride solution at 25°C [1] [2]. This relatively low critical micelle concentration value indicates high surface activity and efficient micelle formation compared to conventional anionic surfactants. The presence of two sulfonate groups per molecule contributes to enhanced electrostatic stabilization and improved solubility characteristics.

The critical micelle concentration demonstrates significant sensitivity to ionic strength conditions. In pure water systems, the critical micelle concentration increases due to reduced electrostatic screening effects, while the presence of electrolytes such as sodium chloride facilitates micelle formation by reducing intermolecular repulsion between the negatively charged sulfonate groups [3].

Surface Tension Reduction Capabilities

The surface tension at the critical micelle concentration (γCMC) for Dowfax 2A1 ranges from 34 to 35 dynes per centimeter when measured at 1 weight percent active concentration at 25°C under both neutral and alkaline conditions [1] [4]. This consistent surface tension reduction across different pH environments demonstrates the compound's stability and effectiveness in varying chemical conditions.

The hydrophile-lipophile balance number of 16.7 indicates strong hydrophilic character, which correlates with excellent water solubility and emulsification properties [5]. This high hydrophile-lipophile balance value reflects the contribution of the two sulfonate groups to the overall hydrophilic character of the molecule.

ParameterValueConditionsReference
Critical Micelle Concentration0.007 g/100g (0.1 M NaCl)25°C, 0.1 M NaCl [1]
Surface Tension at CMC34-35 dynes/cm1 wt% actives, 25°C [1] [4]
HLB Number16.7Not specified [5]

pH-Dependent Stability and Ionic Strength Effects

Dowfax 2A1 demonstrates exceptional stability across a broad pH range, representing one of its most distinctive advantages over conventional anionic surfactants. The compound maintains its physicochemical properties and surface activity under both acidic and alkaline conditions, making it suitable for applications in harsh chemical environments.

pH Stability Profile

The aqueous solution pH of Dowfax 2A1 ranges from 8.0 to 10.5 when prepared as a 10 percent solution [6] [7] [1]. This alkaline pH profile reflects the sodium salt form of the disulfonic acid and contributes to the compound's stability in high pH formulations. The surfactant maintains excellent solubility and stability in strong acid and alkali solutions, demonstrating resistance to degradation under extreme pH conditions [1] [8].

The compound exhibits remarkable compatibility with caustic systems, chlorine bleach formulations, and other oxidizing agents [8]. This broad chemical compatibility stems from the stable diphenyl ether backbone structure and the presence of sulfonate groups that resist hydrolysis under harsh conditions.

Ionic Strength Dependency

The presence of electrolytes significantly influences the surface activity and micellization behavior of Dowfax 2A1. Increased ionic strength generally reduces the critical micelle concentration by screening electrostatic repulsion between sulfonate groups [2] [3]. This effect is particularly pronounced in the presence of divalent cations, which can provide more effective charge screening.

The compound demonstrates excellent solubility in water, strong acids, bases, and electrolyte solutions [9] [10]. This broad solubility profile enables formulation flexibility and maintains performance across varying ionic strength conditions commonly encountered in industrial applications.

Thermal Behavior Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)

The thermal properties of Dowfax 2A1 reflect its robust molecular structure and provide important information for processing and application conditions. Thermal analysis techniques reveal the compound's stability limits and degradation pathways under elevated temperature conditions.

Thermal Stability Characteristics

Dowfax 2A1 exhibits superior thermal stability compared to conventional anionic surfactants, with decomposition temperatures exceeding 400°C for similar monoalkyl diphenyl ether disulfonate compounds . This enhanced thermal stability results from the aromatic diphenyl ether backbone structure, which provides greater resistance to thermal degradation compared to aliphatic chain surfactants.

The freezing point of aqueous Dowfax 2A1 solutions is approximately 4°C, while the boiling point approaches that of water at 100°C due to the aqueous nature of commercial formulations [6] [7]. The dry form of the compound exhibits a melting point around 150°C, though this value may vary depending on water content and crystalline form [9].

Decomposition Behavior

Thermogravimetric analysis reveals that the active ingredient decomposes at elevated temperatures, with the onset of significant weight loss occurring above the melting point [7] [12]. The decomposition process involves the breakdown of sulfonate groups and the diphenyl ether linkage, producing sulfur oxides as primary decomposition products [13] [12].

Differential scanning calorimetry studies would be expected to show endothermic transitions associated with melting and potential polymorphic changes, followed by exothermic decomposition reactions at higher temperatures. The thermal behavior profile supports the recommendation to avoid excessive heat during storage and processing operations.

PropertyValueNotesReference
Thermal Stability>400°C (for similar MADS compounds)Higher than conventional surfactants
Decomposition TemperatureActive ingredient decomposes at elevated temperaturesAvoid elevated temperatures during storage [7] [12]
Melting Point150°C (reported for dry form)May vary with water content [9]

Interfacial Tension Measurements in Multi-Phase Systems

The interfacial activity of Dowfax 2A1 in multi-phase systems demonstrates its effectiveness as an emulsifier and dispersant across various oil-water interfaces. These properties are critical for applications in emulsion polymerization, enhanced oil recovery, and industrial cleaning formulations.

Oil-Water Interfacial Properties

Interfacial tension measurements in heavy mineral oil-water systems show that 3 percent Dowfax 2A1 reduces interfacial tension to 10.8 ± 0.2 dynes per centimeter [14]. Similarly, in light mineral oil-water systems, the interfacial tension decreases to 11.2 ± 0.2 dynes per centimeter under identical conditions [14]. These values represent significant reductions from the typical oil-water interfacial tension of approximately 50 dynes per centimeter for untreated systems.

The consistent interfacial tension reduction across different oil phases demonstrates the versatility of Dowfax 2A1 in various hydrocarbon environments. The dual sulfonate groups provide strong anchoring at the oil-water interface, while the aromatic backbone structure offers compatibility with both aliphatic and aromatic oil phases.

Emulsification and Stabilization

The compound functions as an excellent emulsion stabilizer due to its ability to reduce interfacial tension and provide electrostatic stabilization through the dual negative charges [1] [10]. The high charge density per molecule enhances the electrostatic repulsion between emulsion droplets, preventing coalescence and maintaining emulsion stability over extended periods.

The emulsification properties are particularly valuable in applications requiring stable emulsions under varying temperature and pH conditions. The robust molecular structure ensures maintained performance even in the presence of electrolytes or other destabilizing factors commonly encountered in industrial formulations.

SystemInterfacial TensionConcentrationReference
Heavy Mineral Oil/Water10.8 ± 0.2 dynes/cm3% Dowfax 2A1 [14]
Light Mineral Oil/Water11.2 ± 0.2 dynes/cm3% Dowfax 2A1 [14]
General Aqueous SystemsSignificantly reducedAbove CMC [10] [15]

Rheological Modifications in Complex Fluids

Dowfax 2A1 influences the rheological properties of complex fluid systems through its unique molecular architecture and self-assembly behavior. The compound's effect on viscosity, flow behavior, and viscoelastic properties makes it valuable for applications requiring specific rheological characteristics.

Viscosity Characteristics

Aqueous solutions of Dowfax 2A1 exhibit a kinematic viscosity of 131.8 square millimeters per second at 25°C, with dynamic viscosity values ranging from 131.8 to 145 centipoise depending on the specific formulation and concentration [6] [9] [10]. This moderate viscosity level provides adequate flow properties for most processing applications while maintaining sufficient viscosity for effective surface coverage and retention.

The viscosity behavior demonstrates typical surfactant characteristics, with increasing viscosity as concentration approaches and exceeds the critical micelle concentration due to micelle formation and potential inter-micellar interactions. The presence of electrolytes can significantly modify the viscosity profile by affecting micelle size and shape.

Flow Behavior in Complex Systems

In multi-phase systems, Dowfax 2A1 can significantly alter the rheological properties by modifying interfacial interactions and phase behavior. The compound's ability to stabilize emulsions and dispersions directly impacts the bulk rheological properties of the system, often resulting in shear-thinning behavior typical of structured fluid systems.

The dual sulfonate functionality provides enhanced electrostatic interactions that can lead to the formation of structured networks in concentrated solutions. These interactions contribute to viscoelastic behavior and can be exploited to achieve desired flow properties in specialized applications such as coatings, adhesives, and personal care formulations.

The compound's compatibility with various additives and its stability under different processing conditions make it suitable for formulating complex rheological systems. The ability to maintain consistent performance across temperature and pH variations ensures reliable rheological control in demanding applications.

PropertyValueReference
Molecular FormulaC24H32Na2O8S2 [5] [7]
Molecular Weight558.61 g/mol [5] [7]
AppearanceLiquid, amber to light brown [6] [1]
pH (10% solution)8.0-10.5 [6] [7] [1]
Density at 25°C1.10-1.20 g/mL [6] [7]
Viscosity at 25°C131.8-145 cP [6] [9]
Boiling Point100°C (212°F) [6] [7]
Freezing Point4°C (39°F) [6] [7]
Flash PointNot applicable [6] [7]

Dates

Last modified: 07-20-2023

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